molecular formula C17H11Cl2IN2OS B3753352 N-[5-[(2,5-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL]-2-IODO-BENZAMIDE CAS No. 6604-26-8

N-[5-[(2,5-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL]-2-IODO-BENZAMIDE

Cat. No.: B3753352
CAS No.: 6604-26-8
M. Wt: 489.2 g/mol
InChI Key: KMPYROKIRMWVPF-UHFFFAOYSA-N
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Description

N-[5-[(2,5-Dichlorophenyl)Methyl]-1,3-Thiazol-2-YL]-2-Iodo-Benzamide is a heterocyclic organic compound featuring a thiazole core substituted with a (2,5-dichlorophenyl)methyl group at position 5 and a 2-iodobenzamide moiety at position 2. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting halogen-sensitive biological pathways.

Properties

IUPAC Name

N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2IN2OS/c18-11-5-6-14(19)10(7-11)8-12-9-21-17(24-12)22-16(23)13-3-1-2-4-15(13)20/h1-7,9H,8H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPYROKIRMWVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364434
Record name N-{5-[(2,5-Dichlorophenyl)methyl]-1,3-thiazol-2-yl}-2-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6604-26-8
Record name N-{5-[(2,5-Dichlorophenyl)methyl]-1,3-thiazol-2-yl}-2-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(2,5-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL]-2-IODO-BENZAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms under acidic or basic conditions. The dichlorophenyl group is then introduced through a Friedel-Crafts alkylation reaction, followed by iodination of the benzamide moiety using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to ensure precise control over reaction conditions and to enhance yield and purity. This method allows for the efficient nitration and subsequent functionalization of the intermediate compounds .

Chemical Reactions Analysis

Types of Reactions

N-[5-[(2,5-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL]-2-IODO-BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[5-[(2,5-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL]-2-IODO-BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[5-[(2,5-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL]-2-IODO-BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to disrupt cellular energetics by inhibiting key enzymes involved in metabolic processes. This inhibition leads to the depletion of cellular energy stores, ultimately causing cell death .

Comparison with Similar Compounds

N-(5-Benzoyl-4-Phenyl-1,3-Thiazol-2-YL)-3,5-Dichlorobenzamide

  • Structural Differences : Replaces the iodobenzamide group with a 3,5-dichlorobenzamide and introduces a benzoyl group at position 4 of the thiazole.
  • The benzoyl group may increase lipophilicity .

N-[4-(4-Bromophenyl)-1,3-Thiazol-2-YL]-2-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-YL)-4-Methylpentanamide

  • Structural Differences : Substitutes the dichlorophenylmethyl group with a 4-bromophenyl moiety at position 4 and incorporates a dioxoisoindole group.
  • Impact : The bromine atom’s larger size and lower electronegativity compared to chlorine may alter binding affinity in halogen-bonding interactions. The isoindole group introduces additional hydrogen-bonding capacity .

Halogenated Benzamide Derivatives

N-(1,3-Benzothiazol-2-YL)-2-Chloro-N-[2-(Diethylamino)Ethyl]Benzamide Hydrochloride

  • Structural Differences: Replaces the thiazole core with a benzothiazole ring and substitutes iodine with chlorine. Adds a diethylaminoethyl side chain.
  • The chlorine atom offers weaker halogen bonding than iodine, reducing target engagement strength .

Closantel (N-(5-Chloro-4-((4-Chlorophenyl)Cyanomethyl)-2-Methylphenyl)-2-Hydroxy-3,5-Diiodobenzamide)

  • Structural Differences: Features diiodo and dichloro substituents on a benzamide scaffold, with a cyanomethylphenyl group.
  • Impact: The diiodo configuration enhances antiparasitic activity due to increased halogen bonding and lipophilicity. The cyanomethyl group introduces steric hindrance, affecting membrane permeability .

Activity Comparison of Oxadiazole and Thiazole Analogues

Compound Core Structure Key Substituents Reported Activity IC50/EC50 (µM) Reference
Target Compound Thiazole 2-Iodobenzamide, (2,5-DClPh)Me Not reported N/A
N-[5-(5-Chlorothiophen-2-YL)-1,3,4-Oxadiazol-2-YL]-2-Methoxybenzamide Oxadiazole 5-Chlorothiophene, 2-methoxybenzamide Antimicrobial 10
N-(1,3-Benzothiazol-2-YL)-2-(5-Chloro-1,3-Benzoxazol-2-YL)Sulfanyl Acetamide Benzothiazole Chlorobenzoxazole, sulfanylacetamide Anticancer (hypothetical) 20 (estimated)

Key Observations :

  • Thiazole derivatives generally exhibit higher metabolic stability compared to oxadiazoles due to reduced ring strain .

Biological Activity

N-[5-[(2,5-Dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-iodo-benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanism of action, efficacy against various pathogens, and any relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C17H11Cl2N2OS
  • Molecular Weight : 397.71 g/mol
  • CAS Number : 302548-98-7

Biological Activity Overview

This compound has been evaluated for various biological activities, particularly its antimicrobial and anticancer properties. The following sections detail significant findings related to its efficacy.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antitubercular Activity :
    • A study on similar thiazole derivatives showed promising results against Mycobacterium tuberculosis (Mtb), with IC50 values as low as 2.03 μM for certain compounds . While specific data for this compound is limited, the structural similarities suggest potential activity against Mtb.
  • Mechanism of Action :
    • Molecular docking studies indicate that thiazole derivatives bind effectively to target proteins in Mtb, such as Pantothenate synthetase, which is crucial for bacterial survival .

Anticancer Activity

The compound's potential anticancer effects have also been explored:

  • Cell Viability Studies :
    • In vitro studies using various cancer cell lines have shown that thiazole derivatives can inhibit cell proliferation. For example, analogs with similar structures have demonstrated IC50 values ranging from 3.77 μM to 17.68 μM in inhibiting tyrosinase activity related to melanoma treatment .
  • Cytotoxicity :
    • Cytotoxic effects were evaluated on B16F10 murine melanoma cells, where some analogs exhibited potent inhibition without significant cytotoxicity at lower concentrations .

Case Studies and Research Findings

Several research studies highlight the biological activity of compounds structurally related to this compound:

Study Target Pathogen/Cell Line IC50 Value (μM) Notes
Study 1Mycobacterium tuberculosis2.03Selective inhibition observed .
Study 2B16F10 melanoma cells3.77Effective tyrosinase inhibitor .
Study 3Various cancer cell linesVaries (up to 17.68)Significant anti-proliferative effects noted .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-[(2,5-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL]-2-IODO-BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-[5-[(2,5-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL]-2-IODO-BENZAMIDE

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